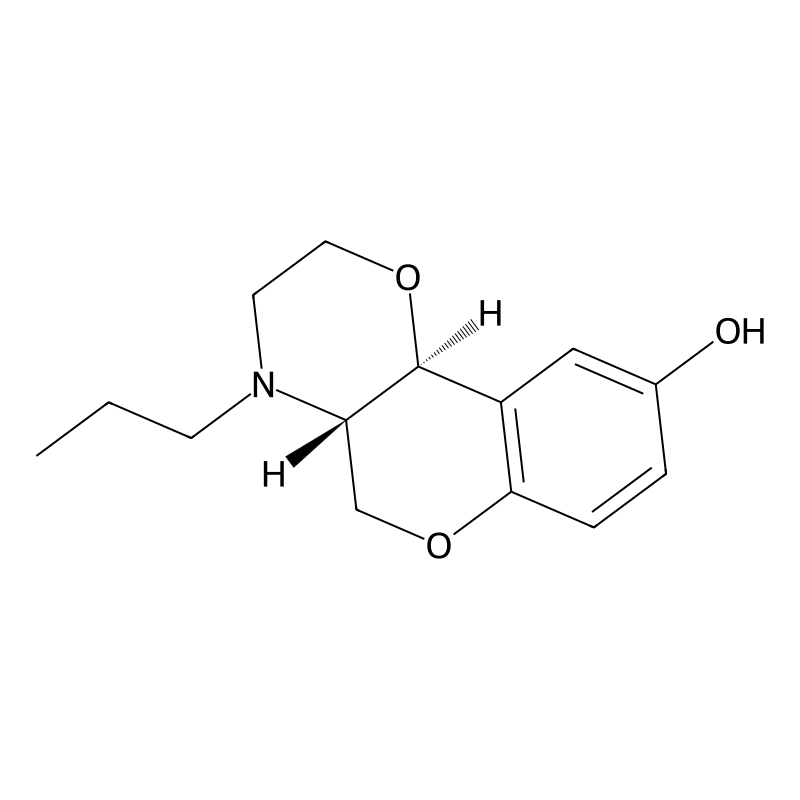

(4aS,10bS)-4-propyl-3,4a,5,10b-tetrahydro-2H-chromeno[4,3-b][1,4]oxazin-9-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Search Results

A search for scientific literature on this compound reveals a few results, including a supplier listing the compound as an intermediate [], and another referencing a related compound, 4-propyl-3,4a,5,10b-tetrahydro-2H-thiochromeno[4,3-b][1,4]oxazin-9-ol []. There is also a record for a similar compound, 4-Propyl-3,4,4a,10b-tetrahydro-2h,5h-chromeno[4,3-b][1,4]oxazin-9-ol, in PubChem which may be a related structure but with a different stereochemistry [].

Future Research Potential

The presence of the chromene and oxazin rings in the molecule suggests potential for interesting biological activities. Chromenes are a class of heterocyclic compounds with various pharmacological properties, while oxazines are another class with diverse biological functions [, ]. Further research into (4aS,10bS)-4-propyl-3,4a,5,10b-tetrahydro-2H-chromeno[4,3-b][1,4]oxazin-9-ol could explore these possibilities.

The compound (4aS,10bS)-4-propyl-3,4a,5,10b-tetrahydro-2H-chromeno[4,3-b][1,4]oxazin-9-ol is a complex organic molecule characterized by its unique chromeno-oxazine structure. Its molecular formula is , with a molecular weight of approximately 249.306 g/mol. The compound features a bicyclic structure that includes both chromene and oxazine moieties, contributing to its potential biological activity and chemical properties. The stereochemistry of this compound is defined by the presence of chiral centers at positions 4a and 10b, which are crucial for its biological interactions and pharmacological effects .

The reactivity of (4aS,10bS)-4-propyl-3,4a,5,10b-tetrahydro-2H-chromeno[4,3-b][1,4]oxazin-9-ol can be attributed to the functional groups present in its structure. The oxazine ring can undergo various reactions typical of heterocycles, such as:

- Nucleophilic substitutions: The nitrogen atom in the oxazine can participate in nucleophilic attacks.

- Oxidation reactions: The presence of alcohol functionality allows for oxidation to form ketones or aldehydes.

- Hydrolysis: Under acidic or basic conditions, the compound may hydrolyze to yield simpler components.

These reactions are significant for modifying the compound for further studies or applications.

Research indicates that compounds similar to (4aS,10bS)-4-propyl-3,4a,5,10b-tetrahydro-2H-chromeno[4,3-b][1,4]oxazin-9-ol exhibit various biological activities. Potential pharmacological properties include:

- Antioxidant activity: The chromene structure is known for its ability to scavenge free radicals.

- Neuroprotective effects: Some studies suggest that related compounds may offer protection against neurodegenerative diseases.

- Antimicrobial properties: Certain derivatives show effectiveness against bacterial and fungal strains.

These activities make this compound a candidate for further pharmacological exploration.

The synthesis of (4aS,10bS)-4-propyl-3,4a,5,10b-tetrahydro-2H-chromeno[4,3-b][1,4]oxazin-9-ol typically involves multi-step organic reactions. A common synthetic route includes:

- Formation of the chromene backbone: This can be achieved through cyclization reactions involving phenolic compounds and suitable electrophiles.

- Introduction of the oxazine ring: This step often involves the reaction of an amine with an appropriate carbonyl compound under acidic conditions.

- Chirality induction: Chiral catalysts or reagents may be employed to ensure the correct stereochemistry at the chiral centers.

These methods require careful control of reaction conditions to ensure high yields and selectivity.

The unique structure and biological properties of (4aS,10bS)-4-propyl-3,4a,5,10b-tetrahydro-2H-chromeno[4,3-b][1,4]oxazin-9-ol suggest several applications:

- Pharmaceutical development: As a potential lead compound for drugs targeting neurodegenerative diseases or as an antioxidant.

- Chemical probes in research: Useful in studying biological pathways involving oxidative stress or neuroprotection.

- Agricultural applications: As a possible agent for pest control due to its antimicrobial properties.

Interaction studies are crucial for understanding how (4aS,10bS)-4-propyl-3,4a,5,10b-tetrahydro-2H-chromeno[4,3-b][1,4]oxazin-9-ol interacts with biological targets. Preliminary studies may include:

- Binding affinity assays: To determine how well the compound binds to specific receptors or enzymes.

- Cellular assays: Evaluating the compound's effects on cell viability and proliferation in different cell lines.

These studies help elucidate the mechanism of action and therapeutic potential.

Similar Compounds

Several compounds share structural similarities with (4aS,10bS)-4-propyl-3,4a,5,10b-tetrahydro-2H-chromeno[4,3-b][1,4]oxazin-9-ol, each exhibiting unique properties. Some notable examples include:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| (4aR,10bR)-4-propyl-3,4a,5,10b-tetrahydro-2H-chromeno[4,3-b][1,4]oxazin-7-ol | Similar chromene and oxazine structure | Different stereochemistry leading to varied biological activity |

| 6-hydroxychromone | Chromone derivative | Known for its strong antioxidant properties |

| 2-aminochromene | Amino group substitution | Exhibits potential anti-inflammatory effects |

These comparisons highlight the uniqueness of (4aS,10bS)-4-propyl-3,4a,5,10b-tetrahydro-2H-chromeno[4,3-b][1,4]oxazin-9-ol, particularly in its stereochemistry and potential biological applications.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

MeSH Pharmacological Classification

Wikipedia

Dates

Behavioral and cellular dopamine D

Kathryn Lanza, Samantha M Meadows, Nicole E Chambers, Emily Nuss, Molly M Deak, Sergi Ferré, Christopher BishopPMID: 29936243 DOI: 10.1016/j.neuropharm.2018.06.024

Abstract

Individually, D1 and D3 dopamine receptors (DR and D

R, respectively) have been implicated in L-DOPA-induced dyskinesia (LID). Of late, direct D

R-D

R interactions have been linked to LID yet remain enigmatic. Therefore, the current research sought to characterize consequences of putative D

R-D

R interactions in dyskinesia expression and in LID-associated downstream cellular signaling. To do so, adult male Sprague-Dawley hemi-parkinsonian rats were given daily L-DOPA (6 mg/kg; s.c.) for 2 weeks to establish stable LID, as measured via the abnormal voluntary movements (AIMs) scale. Thereafter, rats underwent dose-response AIMs testing for the D

R agonist SKF38393 (0, 0.3, 1.0, 3.0 mg/kg) and the D

R agonist, PD128907 (0, 0.1, 0.3, 1.0 mg/kg). Each agonist dose-dependently induced dyskinesia, implicating individual receptor involvement. More importantly, when threshold doses were co-administered, rats displayed synergistic exacerbation of dyskinesia. Interestingly, this observation was not mirrored in general locomotor behaviors, highlighting a potentially dyskinesia-specific effect. To illuminate the mechanisms by which D

R-D

R co-stimulation led to in vivo synergy, levels of striatal phosphorylated extracellular signal-regulated kinase 1/2 (pERK1/2) were quantified after administration of SKF38393 and/or PD128907. Combined agonist treatment synergistically drove striatal pERK1/2 expression. Together, these results support the presence of a functional, synergistic interaction between D

R and D

R that manifests both behaviorally and biochemically to drive dyskinesia in hemi-parkinsonian rats.

Effect of D3 dopamine receptor on dopamine D4 receptor expression and function in renal proximal tubule cells from Wistar-Kyoto rats and spontaneously hypertensive rats

Xinjian Chen, Yukai Liu, Wei E Wang, Caiyu Chen, Hongmei Ren, Shuo Zheng, Lin Zhou, Chunyu ZengPMID: 27254310 DOI: 10.1097/HJH.0000000000000986

Abstract

Dopamine receptors induce natriuresis in kidney. Previous studies have shown interactions between different subtypes of dopamine receptors in renal proximal tubule (RPT) cells. We hypothesize that D3 receptors have an interaction with D4 receptors in RPT cells from normotensive rats (Wistar-Kyoto, WKY) and spontaneously hypertensive rats (SHRs).Immunoblotting and reverse transcriptase-polymerase chain reaction (RT-PCR) were used to examine the expression of D3 and D4 receptors. Na-K-ATPase activity was used to measure the function of receptors. The distribution and colocalization of D3 and D4 receptors were detected by confocal microscopy and co-immunoprecipitation.

D3 receptor agonist PD128907 increased the mRNA and protein expression of D4 receptors in RPT cells from WKY rats, but decreased that from SHRs. In the presence of PLC blocker (U73122, 10-mol/l) or PKC inhibitor 19 -31 (10-mol/l), the up-regulation of D3 receptor on D4 receptor was lost in WKY cells. Moreover, stimulation with PD128907 for 30 minutes decreased D4 receptor degradation in WKY cells, not in SHR cells. D3 and D4 receptors colocalized and co-immunoprecipitated in RPT cells. PD128907 increased co-immunoprecipitation of D3 and D4 receptors in WKY RPT cells, but not in SHR RPT cells. Pre-treatment with D3 receptor agonist also increases D4 receptor mediated inhibitory effect on Na-K-ATPase activity in WKY cells, but not in SHR cells.

Renal D3 receptor regulates the expression and function of D4 receptor in RPT cells via PLC /PKC signaling pathway, the loss of this interaction might be involved in the pathogenesis of hypertension.

The atypical antipsychotic blonanserin reverses (+)-PD-128907- and ketamine-induced deficit in executive function in common marmosets

Manato Kotani, Takeshi Enomoto, Takeshi Murai, Tomokazu Nakako, Yoshihiro Iwamura, Akihiko Kiyoshi, Kenji Matsumoto, Atsushi Matsumoto, Masaru Ikejiri, Tatsuo Nakayama, Yuji Ogi, Kazuhito IkedaPMID: 26970575 DOI: 10.1016/j.bbr.2016.02.031

Abstract

Antagonism of the dopamine D3 receptor is considered a promising strategy for the treatment of cognitive impairment associated with schizophrenia. We have previously reported that the atypical antipsychotic blonanserin, a dopamine D2/D3 and serotonin 5-HT2A receptor antagonist, highly occupies dopamine D3 receptors at its antipsychotic dose range in rats. In the present study, we evaluated the effects of blonanserin on executive function in common marmosets using the object retrieval with detour (ORD) task. The dopamine D3 receptor-preferring agonist (+)-PD-128907 at 1mg/kg decreased success rate in the difficult trial, but not in the easy trial. Since the difference between the two trials is only cognitive demand, our findings indicate that excess activation of dopamine D3 receptors impairs executive function in common marmosets. Blonanserin at 0.1mg/kg reversed the decrease in success rate induced by (+)-PD-128907 in the difficult trial. This finding indicates that blonanserin has beneficial effect on executive function deficit induced by activation of the dopamine D3 receptor in common marmosets. Next, and based on the glutamatergic hypothesis of schizophrenia, the common marmosets were treated with the N-methyl-d-aspartate (NMDA) receptor antagonist ketamine. Ketamine at sub-anesthetic doses decreased success rate in the difficult trial, but not in the easy trial. Blonanserin at 0.1mg/kg reversed the decrease in success rate induced by ketamine in the difficult trial. The findings of this study suggest that blonanserin might have beneficial effect on executive dysfunction in patients with schizophrenia.Dopamine D3 receptor antagonism contributes to blonanserin-induced cortical dopamine and acetylcholine efflux and cognitive improvement

Mei Huang, Sunoh Kwon, Yoshihiro Oyamada, Lakshmi Rajagopal, Masanori Miyauchi, Herbert Y MeltzerPMID: 26383990 DOI: 10.1016/j.pbb.2015.09.011

Abstract

Blonanserin is a novel atypical antipsychotic drug (APD), which, unlike most atypical APDs, has a slightly higher affinity for dopamine (DA) D2 than serotonin (5-HT)2A receptors, and is an antagonist at both, as well as at D3 receptors. The effects of atypical APDs to enhance rodent cortical, hippocampal, limbic, and dorsal striatal (dSTR) DA and acetylcholine (ACh) release, contribute to their ability to improve novel object recognition (NOR) in rodents treated with sub-chronic (sc) phencyclidine (PCP) and cognitive impairment associated with schizophrenia (CIAS). Here we determined the ability of blonanserin, the D3 antagonist NGB 2904, and the typical APD, haloperidol, a D2 antagonist, to enhance neurotransmitter efflux in the medial prefrontal cortex (mPFC) and dSTR of mice, and to ameliorate the scPCP-induced deficit in NOR in rats. Blonanserin, 10mg/kg, i.p., increased DA, norepinephrine (NE), and ACh efflux in mPFC and dSTR. NGB 2904, 3mg/kg, increased DA and ACh, but not NE, efflux in mPFC, and DA, but not ACh, efflux in dSTR. Haloperidol increased DA and NE efflux in dSTR only. The selective D3 agonist PD 128907 partially blocked the blonanserin-induced cortical ACh, DA, NE and striatal DA efflux. NGB 2904, 3mg/kg, like blonanserin, 1mg/kg, and the combination of sub-effective doses of NGB 2904 and blonanserin (both 0.3mg/kg), ameliorated the scPCP-induced NOR deficit in rats. These results suggest that D3 receptor blockade may contribute to the ability of blonanserin to increase cortical DA and ACh efflux, as well as to restore NOR and improve CIAS.The dopamine D1 receptor agonist SKF-82958 effectively increases eye blinking count in common marmosets

Manato Kotani, Akihiko Kiyoshi, Takeshi Murai, Tomokazu Nakako, Kenji Matsumoto, Atsushi Matsumoto, Masaru Ikejiri, Yuji Ogi, Kazuhito IkedaPMID: 26675887 DOI: 10.1016/j.bbr.2015.11.028

Abstract

Eye blinking is a spontaneous behavior observed in all mammals, and has been used as a well-established clinical indicator for dopamine production in neuropsychiatric disorders, including Parkinson's disease and Tourette syndrome [1,2]. Pharmacological studies in humans and non-human primates have shown that dopamine agonists/antagonists increase/decrease eye blinking rate. Common marmosets (Callithrix jacchus) have recently attracted a great deal of attention as suitable experimental animals in the psychoneurological field due to their more developed prefrontal cortex than rodents, easy handling compare to other non-human primates, and requirement for small amounts of test drugs. In this study, we evaluated the effects of dopamine D1-4 receptors agonists on eye blinking in common marmosets. Our results show that the dopamine D1 receptor agonist SKF-82958 and the non-selective dopamine receptor agonist apomorphine significantly increased common marmosets eye blinking count, whereas the dopamine D2 agonist (+)-PHNO and the dopamine D3 receptor agonist (+)-PD-128907 produced somnolence in common marmosets resulting in a decrease in eye blinking count. The dopamine D4 receptor agonists PD-168077 and A-41297 had no effect on common marmosets' eye blinking count. Finally, the dopamine D1 receptor antagonist SCH 39166 completely blocked apomorphine-induced increase in eye blinking count. These results indicate that eye blinking in common marmosets may be a useful tool for in vivo screening of novel dopamine D1 receptor agonists as antipsychotics.The novel atypical antipsychotic cariprazine demonstrates dopamine D

Sarah Delcourte, Charles R Ashby Jr, Renaud Rovera, Béla Kiss, Nika Adham, Bence Farkas, Nasser HaddjeriPMID: 29729086 DOI: 10.1111/cns.12867

Abstract

Cariprazine, a dopamine D-preferring D

/D

receptor partial agonist, is FDA approved for the treatment of schizophrenia and acute manic or mixed episodes of bipolar disorder. This study used in vivo electrophysiological techniques in anesthetized rats to determine cariprazine's effect on dopaminergic cell activity in the ventral tegmental area (VTA) and substantia nigra pars compacta (SNc).

Extracellular recordings of individual dopaminergic neurons were performed after oral or intravenous administration of cariprazine, the D

receptor antagonist SB 277011A, the D

receptor antagonist L741,626, and/or the D

receptor agonist PD 128,907.

Acute oral treatment with cariprazine significantly increased and chronic cariprazine significantly decreased the number of spontaneously firing dopaminergic neurons in the VTA, but not in the SNc. Intravenous administration of cariprazine partially but significantly inhibited dopaminergic neuronal firing in both regions, which was prevented by L741,626 but not SB 277011A. In both VTA and SNc, cariprazine, SB 277011A, and L741,626 significantly antagonized the suppression of dopamine cell firing elicited by PD 128,907.

Cariprazine significantly modulates the number of spontaneously active VTA dopamine neurons and moderately suppresses midbrain dopamine neuronal activity. The contribution of dopamine D

receptors to cariprazine's in vivo effects is prevalent and that of D

receptors is less apparent.

Multiple actions of a D₃ dopamine receptor agonist, PD128907, on GABAergic inhibitory transmission between medium spiny neurons in mouse nucleus accumbens shell

Shuntaro Kohnomi, Shiro KonishiPMID: 26033184 DOI: 10.1016/j.neulet.2015.05.056

Abstract

The nucleus accumbens (NAc) plays a crucial role in pathophysiological responses, such as reward-related behaviors, addiction, depression and schizophrenia, through activation of dopaminergic system in the midbrain area. Principal cells in the NAc are medium spiny neurons (MSNs), which constitute the majority (90-95%) of NAc neuron populations in rodents. MSNs are mutually connected to form networks of lateral inhibition. Our previous study showed that activation of D2-like receptors presynaptically inhibited GABAergic transmission between MSN-MSN connections in the NAc. D2-like receptors in MSNs have been reported to consist of D2 and D3 receptors, but their functional roles remain to be elucidated. This study, therefore, aimed at examining the effects of D3 receptor activation on MSN-MSN connections using PD128907, a preferential D3 dopamine receptor agonist, and whole cell recordings from MSNs in acute slices including the NAc. In more than half of cells tested, PD128907 reduced the frequency of spontaneous inhibitory postsynaptic currents (sIPSCs) in a concentration-dependent manner. However, the agonist caused multiple actions, namely, decrease, increase and no significant changes, in the amplitude as well as the frequency of sIPSCs in individual cells. Our data, together with the results from previous studies, show that dopamine could suppress GABAergic transmission, i.e., lateral inhibition between some of MSNs, via activation of both D2 and D3 receptors.Reciprocal cross-sensitization of D1 and D3 receptors following pharmacological stimulation in the hemiparkinsonian rat

Kathryn Lanza, Katherine Chemakin, Sarah Lefkowitz, Carolyn Saito, Nicole Chambers, Christopher BishopPMID: 31435690 DOI: 10.1007/s00213-019-05353-6

Abstract

In the majority of Parkinson's disease (PD) patients, long-term dopamine (DA) replacement therapy leads to dyskinesia characterized by abnormal involuntary movements (AIMs). There are various mechanisms of dyskinesia, such as the sensitization of striatal DA D1 receptors (DR) and upregulation of DA D3 receptors (D

R). These receptors interact physically and functionally in D

R-bearing medium spiny neurons to synergistically drive dyskinesia. However, the cross-receptor-mediated effects due to D

R-D

R cooperativity are still poorly understood. In pursuit of this, we examined whether or not pharmacological D

R or D

R stimulation sensitizes the dyskinetic response to the appositional agonist, a process known as cross-sensitization. First, we established D

R-D

R behavioral synergy in a cohort of 6-OHDA-lesioned female adult Sprague-Dawley rats. Then, in a new cohort, we tested for cross-sensitization in a between-subject design. Five groups received a sub-chronic regimen of either saline, the D

R agonist SKF38393 (1.0 mg/kg), or the D

R agonist PD128907 (0.3 mg/kg). For the final injection, each group received an acute injection of the other agonist. AIMs were monitored following each injection. Sub-chronic administration of both SKF38393 and PD128907 induced the development of dyskinesia. More importantly, cross-agonism tests revealed reciprocal cross-sensitization; chronic treatment with either SKF38393 or PD128907 induced sensitization to a single administration of the other agonist. This reciprocity was not marked by changes to either D

R or D

R striatal mRNA expression. The current study provides key behavioral data demonstrating the role of D3R in dyskinesia and provides behavioral evidence of D1R and D3R functional interactions.

Dopamine D1 and D3 Receptors Modulate Heroin-Induced Cognitive Impairment through Opponent Actions in Mice

Yongsheng Zhu, Yunpeng Wang, Jianghua Lai, Shuguang Wei, Hongbo Zhang, Peng Yan, Yunxiao Li, Xiaomeng Qiao, Fangyuan YinPMID: 27815417 DOI: 10.1093/ijnp/pyw099

Abstract

Chronic abuse of heroin leads to long-lasting and complicated cognitive impairment. Dopamine receptors are critically involved in the impulsive drug-driven behavior and the altered attention, processing speed, and mental flexibility that are associated with higher relapse rates. However, the effects of the different dopamine receptors and their possible involvement in heroin-induced cognitive impairment remain unclear.The 5-choice serial reaction time task was used to investigate the profiles of heroin-induced cognitive impairment in mice. The expression levels of dopamine D1- and D2-like receptors in the prefrontal cortex, nucleus accumbens, and caudate-putamen were determined. The effects of dopamine receptors on heroin-induced impulsivity in the 5-choice serial reaction time task were examined by agonist/antagonist treatment on D1 or D3 receptor mutant mice.

Systemic heroin administration influences several variables in the 5-choice serial reaction time task, most notably premature responses, a measure of motor impulsivity. These behavioral impairments are associated with increased D1 receptor and decreased D3 receptor mRNA and protein levels in 3 observed brain areas. The heroin-evoked increase in premature responses is mimicked by a D1 agonist and prevented by a D1 antagonist or genetic ablation of the D1 receptor gene. In contrast, a D3 agonist decreases both basal and heroin-evoked premature responses, while genetic ablation of the D3 receptor gene results in increased basal and heroin-evoked premature responses.

Heroin-induced impulsive behavior in the 5-choice serial reaction time task is oppositely modulated by D1 and D3 receptor activation. The D1 receptors in the cortical-mesolimbic region play an indispensable role in modulating such behaviors.